4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclohexyl group, and a hydroxy group
Preparation Methods
The synthesis of 4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves multiple steps. One common synthetic route starts with the preparation of 4-bromophenyl hydrazine through a diazotization reaction followed by reduction . The hydrazine is then reacted with cyclohexanone to form the corresponding hydrazone. This intermediate undergoes cyclization with a thioamide to yield the desired pyrazolo[3,4-e][1,4]thiazepine structure .
Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the bromophenyl group would yield a phenyl derivative.
Scientific Research Applications
4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one include:
4-bromophenylacetic acid: A simpler compound with a bromophenyl group and an acetic acid moiety.
4-bromophenylthiourea: Contains a bromophenyl group and a thiourea moiety, used in various chemical reactions.
4,4’-dibromobenzil: A compound with two bromophenyl groups connected by a carbonyl bridge.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H20BrN3O2S |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-cyclohexyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C18H20BrN3O2S/c19-12-8-6-11(7-9-12)16-15-17(20-14(23)10-25-16)22(21-18(15)24)13-4-2-1-3-5-13/h6-9,13,16H,1-5,10H2,(H,20,23)(H,21,24) |
InChI Key |
OGBXPHQLKDGBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)Br)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.